molecular formula C11H12O4 B023095 4-(2-Methoxyphenyl)-4-oxobutyric acid CAS No. 103987-16-2

4-(2-Methoxyphenyl)-4-oxobutyric acid

Cat. No. B023095
M. Wt: 208.21 g/mol
InChI Key: IBALGUDKXXOXIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(2-Methoxyphenyl)-4-oxobutyric acid often involves reactions of aromatic ketones with diethyl oxalate under basic conditions. For instance, the reaction of 4-methoxyacetophenone with diethyl oxalate in the presence of a base produced compounds with a similar structure, characterized by intramolecular hydrogen bonding and a di-enol-dione tautomeric form (Nye, Turnbull, & Wikaira, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a crystallographic inversion center with molecules lying across it. Intramolecular hydrogen bonding, similar to that observed in acetylacetone, confirms the presence of a di-enol-dione tautomeric form. This structure is further stabilized by additional O-H...O hydrogen bonds that link the molecules into chains (Nye, Turnbull, & Wikaira, 2013).

Chemical Reactions and Properties

Compounds with a 4-oxobut-2-enoic acid moiety, similar to 4-(2-Methoxyphenyl)-4-oxobutyric acid, are known to undergo various chemical reactions, including interactions with nitrogen-containing nucleophiles. These reactions can lead to the synthesis of novel amino acid derivatives and other heterocyclic compounds, which may exhibit antimicrobial activities (El-Sakka, Soliman, & Abdullah, 2014).

Scientific Research Applications

Synthesis and Characterization

4-(2-Methoxyphenyl)-4-oxobutyric acid and its derivatives have been utilized in various synthetic and characterization studies. For instance, the compound has been involved in the synthesis of novel polystyrene-supported catalysts, demonstrating its utility in facilitating environmentally friendly chemical reactions. Such catalysts have been tested in Michael additions, proving their efficiency in the synthesis of Warfarin and its analogues, with products obtained in high to quantitative conversion yields, showcasing the compound's role in enhancing chemical synthesis processes (Alonzi et al., 2014).

Additionally, 4-(2-Methoxyphenyl)-4-oxobutyric acid derivatives have been explored for their potential in the development of new heterocyclic compounds with expected antibacterial activities. This exploration has led to the preparation of novel series of aroylacrylic acids, pyridazinones, and furanones derivatives, highlighting the compound's versatility and significance in creating bioactive molecules (El-Hashash et al., 2015).

Molecular Structure Studies

The compound has also been a subject of molecular structure investigations. For example, studies involving X-ray powder diffraction data have provided detailed insights into the molecular structure of related compounds, facilitating the understanding of their chemical behavior and properties (Wang et al., 2017). Such studies are crucial for the design and development of new chemical entities with desired characteristics.

Interaction with Biological Molecules

Research on the interactions between 4-(2-Methoxyphenyl)-4-oxobutyric acid derivatives and biological molecules has been conducted. For instance, studies on the synthesis and characterization of certain derivatives have included investigations into their interactions with DNA. This research has the potential to contribute to the development of novel therapeutic agents by elucidating the mechanisms through which these compounds interact with genetic material (Sirajuddin et al., 2015).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Phenylpropanoic acids, like all carboxylic acids, can cause burns and eye damage. They may also be harmful if swallowed or inhaled .

Future Directions

The future directions for research on “4-(2-Methoxyphenyl)-4-oxobutyric acid” would depend on its biological activity and potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in preclinical and clinical trials .

properties

IUPAC Name

4-(2-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBALGUDKXXOXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601711
Record name 4-(2-Methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-4-oxobutyric acid

CAS RN

103987-16-2
Record name 4-(2-Methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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